8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
8-Ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic tricyclic compound belonging to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline core. The molecule features an ethoxy group at position 8, a 4-ethylphenyl substituent at position 3, and a phenyl group at position 1. These structural modifications influence its physicochemical properties and biological activity, particularly in therapeutic contexts such as anti-inflammatory and anticancer applications . Pyrazoloquinolines are known for their versatility in medicinal chemistry due to their ability to interact with diverse biological targets, including enzymes and receptors involved in inflammation and cancer progression .
Properties
IUPAC Name |
8-ethoxy-3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-18-10-12-19(13-11-18)25-23-17-27-24-15-14-21(30-4-2)16-22(24)26(23)29(28-25)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZWXPZPYFKGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OCC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, followed by the introduction of the pyrazole ring through cyclization reactions. The ethoxy and ethylphenyl groups can be introduced via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of solvents, temperature, and pressure conditions would be critical to achieving efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy and ethylphenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced derivatives with different functional groups.
Scientific Research Applications
8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
- The ethoxy group in the target compound may confer metabolic stability, prolonging therapeutic effects.
- Fluorinated Analogues: Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) show reduced anti-inflammatory potency compared to amino-substituted derivatives, suggesting that electron-donating groups enhance target engagement .
Anticancer Activity
- Target Compound: Pyrazolo[4,3-c]quinolines with lipophilic substituents (e.g., ethyl, ethoxy) demonstrate improved cytotoxicity against cancer cell lines. For example, 7-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (C350-0337) showed activity against HCT-116 and MCF-7 cells, with logP values >6 correlating with enhanced cellular uptake .
- Microwave-Synthesized Analogues: Derivatives prepared via microwave-assisted methods, such as pyrano[3,2-c]quinolines, exhibit moderate-to-good activity against A549 and MCF-7 cells, though their logP values are generally lower (~5.0) .
Biological Activity
8-Ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound recognized for its potential biological activities. This compound falls under the category of pyrazoloquinolines, which are known for their diverse medicinal properties, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structural features of this compound contribute to its reactivity and biological efficacy.
Chemical Structure
The chemical structure of 8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is characterized by a fused pyrazole and quinoline ring system with ethoxy and ethylphenyl substituents. The IUPAC name reflects its complex arrangement of functional groups, which is crucial for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 8-ethoxy-3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
| Molecular Formula | C26H23N3O |
| CAS Number | 901268-30-2 |
| Molecular Weight | 395.5 g/mol |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazoloquinolines, including 8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline. In vitro evaluations have demonstrated significant activity against various bacterial strains. For instance, derivatives of pyrazolo compounds have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
Anticancer Activity
The compound's anticancer properties are under investigation, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Research has indicated that the structural modifications in pyrazoloquinolines can enhance their selectivity and potency against specific cancer types. The mechanism of action may involve targeting critical cellular pathways associated with cancer progression .
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory effects of similar pyrazolo compounds, suggesting that they may inhibit inflammatory mediators and pathways effectively. The biological activity can be attributed to the modulation of cytokine release and inhibition of cyclooxygenase enzymes, which are pivotal in inflammatory responses .
Study on Antimicrobial Efficacy
In a study evaluating various pyrazolo derivatives, 8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline was tested alongside other compounds. It exhibited significant antimicrobial activity with a favorable safety profile, making it a candidate for further development in therapeutic applications against bacterial infections .
Cancer Cell Line Studies
Another research effort focused on assessing the cytotoxicity of this compound against multiple cancer cell lines. Preliminary results showed that it could inhibit cell proliferation significantly compared to control groups, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
